(E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with a pyridine aldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nitrating Agents: Nitric acid, sulfuric acid.
Condensation Reagents: Aldehydes, ketones, acidic or basic catalysts.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Condensation: Extended conjugated systems.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the development of organic semiconductors.
Biology
Antimicrobial Agents: Pyrazole derivatives have shown potential as antimicrobial agents.
Anti-inflammatory Agents: Some derivatives are studied for their anti-inflammatory properties.
Medicine
Drug Development: The compound can be a lead molecule for the development of new drugs targeting various diseases.
Industry
Dyes and Pigments: Pyrazole derivatives are used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary accordingly.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- (E)-3-(4-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
(E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the nitro group and the pyridine ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H14N6O3 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14N6O3/c1-11(12-5-7-18-8-6-12)19-22-17(24)16-10-15(20-21-16)13-3-2-4-14(9-13)23(25)26/h2-10H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
GJTWXTOCXLOGSN-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=NC=C3 |
Origin of Product |
United States |
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